Cotinine-N-oxyde

Vue d'ensemble

Description

Cotinine-N-oxide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the N-oxidation of cotinine, primarily in the liver. Cotinine-N-oxide is of interest due to its role in nicotine metabolism and its potential implications in various biological processes.

Applications De Recherche Scientifique

Cotinine-N-oxide has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.

Biology: Studies on cotinine-N-oxide help understand the metabolic pathways of nicotine and its impact on human health.

Medicine: Research on cotinine-N-oxide contributes to the development of smoking cessation therapies and the assessment of nicotine exposure.

Industry: It is used in the development of diagnostic tests for nicotine use and exposure.

Mécanisme D'action

Target of Action

Cotinine-N-oxide, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, influencing a variety of physiological processes.

Mode of Action

Cotinine-N-oxide acts as a weak agonist of nAChRs . It interacts with both nAChRs and non-nAChRs in the nervous system . This interaction leads to neuropharmacological and behavioral effects, contributing to the effects of nicotine .

Biochemical Pathways

The major metabolic pathway of nicotine involves the sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO), resulting in the production of cotinine . Cotinine is further metabolized via three major pathways: 3’-oxidation to trans 3’-hydroxycotinine, cotinine N-glucuronidation, and cotinine N-oxidation .

Pharmacokinetics

In humans, an average of 70-80% of absorbed nicotine is converted to cotinine . The half-life of nicotine is longer in individuals with low P450 2A6 activity .

Result of Action

Cotinine-N-oxide has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

The action, efficacy, and stability of Cotinine-N-oxide can be influenced by various environmental factors. For instance, the functional activity of CYP2A6, which is involved in the metabolism of nicotine to cotinine, can affect the levels of cotinine-N-oxide . Furthermore, the effects of cotinine-N-oxide can be influenced by the individual’s physiological state and the presence of other substances .

Analyse Biochimique

Biochemical Properties

Cotinine-N-oxide interacts with various enzymes and proteins. It is primarily metabolized by Cytochrome P450 2A6 (CYP2A6), yielding multiple secondary products such as norcotinine, trans-3′-hydroxycotinine, and associated glucuronosides . The nature of these interactions involves enzymatic reactions that facilitate the metabolism of Cotinine-N-oxide.

Cellular Effects

Cotinine-N-oxide influences various types of cells and cellular processes. It has been shown to facilitate memory, cognition, executive function, and emotional responding in both humans and animals . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .

Molecular Mechanism

The molecular mechanism of Cotinine-N-oxide involves binding interactions with biomolecules and changes in gene expression. It acts as a weak agonist of nicotinic acetylcholine receptors (nAChRs), which are key players in memory and cognition . The exact mechanism of action of Cotinine-N-oxide at the molecular level is still being elucidated .

Temporal Effects in Laboratory Settings

The effects of Cotinine-N-oxide change over time in laboratory settings. While specific information on its stability and degradation is limited, it has been shown that cotinine, from which Cotinine-N-oxide is derived, has a longer half-life than nicotine . This suggests that Cotinine-N-oxide may also have long-term effects on cellular function.

Metabolic Pathways

Cotinine-N-oxide is involved in several metabolic pathways. It is a product of the metabolism of nicotine, involving enzymes like CYP2A6 . It can also form cotinine-N-glucuronide and cotinine-N-oxide .

Transport and Distribution

Cotinine-N-oxide is transported and distributed within cells and tissues. It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system . No active transport system has been reported for cotinine .

Subcellular Localization

Given its interactions with nAChRs, it is likely that it is localized in areas where these receptors are present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cotinine-N-oxide can be synthesized through the oxidation of cotinine using specific enzymes or chemical oxidants. The primary enzyme involved in this process is cytochrome P450 2A6, which catalyzes the N-oxidation of cotinine. Chemical oxidants such as hydrogen peroxide or peracids can also be used to achieve this transformation under controlled conditions.

Industrial Production Methods: Industrial production of cotinine-N-oxide typically involves the use of biocatalysts, such as liver microsomes or recombinant enzymes, to facilitate the oxidation of cotinine. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Cotinine-N-oxide primarily undergoes reduction reactions, where it can be converted back to cotinine. It can also participate in conjugation reactions, forming more polar and water-soluble derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

Conjugation: Enzymatic conjugation with glucuronic acid or sulfate groups is facilitated by transferase enzymes.

Major Products:

Reduction: The major product is cotinine.

Conjugation: The major products are cotinine-N-glucuronide and cotinine-N-sulfate.

Comparaison Avec Des Composés Similaires

Cotinine: The parent compound, which is also a metabolite of nicotine.

Nornicotine: Another metabolite of nicotine with similar metabolic pathways.

Nicotine-N-oxide: A direct oxidation product of nicotine.

Comparison: Cotinine-N-oxide is unique in its specific formation through the N-oxidation of cotinine, whereas compounds like nornicotine and nicotine-N-oxide are formed through different metabolic routes. Cotinine-N-oxide’s interaction with nicotinic acetylcholine receptors is also distinct, providing unique insights into nicotine metabolism and its effects on the body.

Activité Biologique

Cotinine-N-oxide, a metabolite of cotinine, is an important compound in the study of nicotine metabolism and its biological implications. This article explores the biological activity of cotinine-N-oxide, including its synthesis, metabolic pathways, and potential health effects.

Cotinine-N-oxide is formed from cotinine, which is primarily generated from nicotine metabolism in the liver. Nicotine undergoes extensive biotransformation via cytochrome P450 enzymes, resulting in various metabolites, including cotinine and cotinine-N-oxide. Understanding the biological activity of cotinine-N-oxide is crucial for assessing the health impacts of tobacco use and exposure.

Metabolic Pathways

The metabolism of nicotine involves several enzymatic processes. The primary metabolic pathway includes:

- Conversion to Cotinine : Nicotine is predominantly converted to cotinine by cytochrome P450 2A6 (CYP2A6) and CYP2B6 enzymes.

- Formation of Cotinine-N-Oxide : Cotinine can be further oxidized to cotinine-N-oxide through the action of various oxidizing agents.

Research indicates that over 70% of absorbed nicotine is metabolized to cotinine, with cotinine-N-oxide being a minor but significant product in certain contexts .

Pharmacological Properties

Cotinine-N-oxide exhibits several biological activities that merit attention:

- Antioxidant Activity : Preliminary studies suggest that cotinine-N-oxide may possess antioxidant properties, potentially mitigating oxidative stress associated with nicotine exposure .

- Neuroprotective Effects : Some research indicates that metabolites of nicotine, including cotinine and its derivatives, may have neuroprotective effects against neurodegenerative diseases .

Toxicological Aspects

The toxicological profile of cotinine-N-oxide remains less understood compared to its parent compounds. However, studies have shown that:

Research Findings and Case Studies

Recent studies have explored the detection and quantification of cotinine-N-oxide in biological samples, particularly urine. These findings are summarized in the following table:

Propriétés

Numéro CAS |

36508-80-2 |

|---|---|

Formule moléculaire |

C10H12N2O2 |

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

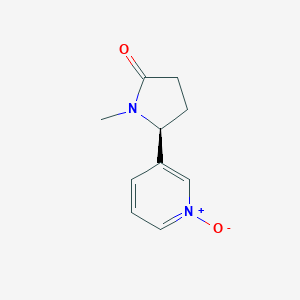

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 |

Clé InChI |

CIPULDKLIIVIER-VIFPVBQESA-N |

SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

SMILES isomérique |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-] |

SMILES canonique |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Apparence |

White to Off-White Solid |

melting_point |

116-117°C |

Description physique |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; (-)-Cotinine N-oxide; 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.